4-Bromo-7-chloro-8-methylquinoline

Antimalarial Drug Resistance SAR

Equip your medicinal chemistry or agrochemical SAR program with 4-Bromo-7-chloro-8-methylquinoline (CAS 1070879-42-3). This polysubstituted quinoline features a critical 7-chloro substitution for baseline antiplasmodial activity and a chemoselective 4-bromo handle for sequential cross-coupling, enabling rapid library diversification. The 8-methyl group further modulates metabolic stability. Its distinct halogenation pattern delivers an advantage over simpler mono-halogenated or non-methylated analogs. Secure high-purity (≥98%) research-grade material today.

Molecular Formula C10H7BrClN
Molecular Weight 256.52 g/mol
CAS No. 1070879-42-3
Cat. No. B1517399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-chloro-8-methylquinoline
CAS1070879-42-3
Molecular FormulaC10H7BrClN
Molecular Weight256.52 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C(C=CN=C12)Br)Cl
InChIInChI=1S/C10H7BrClN/c1-6-9(12)3-2-7-8(11)4-5-13-10(6)7/h2-5H,1H3
InChIKeyNRJBOHONVONFES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-chloro-8-methylquinoline (CAS 1070879-42-3): Core Heterocyclic Scaffold for Drug Discovery and Agrochemical Intermediates


4-Bromo-7-chloro-8-methylquinoline (CAS 1070879-42-3) is a polysubstituted quinoline derivative (C10H7BrClN; MW 256.53) featuring a unique 4-bromo-7-chloro-8-methyl substitution pattern . This scaffold serves as a versatile building block in medicinal chemistry and agrochemical research, with documented utility in synthesizing antimalarial and antimicrobial agents [1]. Its distinct halogenation profile—specifically the presence of both bromine and chlorine atoms at the 4- and 7-positions, respectively, along with an 8-methyl group—provides a strategic advantage over simpler mono-halogenated or non-methylated quinoline analogs in structure-activity relationship (SAR) campaigns [2].

4-Bromo-7-chloro-8-methylquinoline (CAS 1070879-42-3): Why Generic Quinoline Substitution Fails in SAR-Driven Projects


In structure-activity relationship (SAR) studies, seemingly minor changes in substitution pattern can drastically alter biological activity. For quinoline-based antimalarials, the presence and position of halogen substituents are critical determinants of potency against resistant strains [1]. 4-Bromo-7-chloro-8-methylquinoline's specific combination of a 7-chloro group—a motif associated with optimal antiplasmodial activity—and a 4-bromo handle for further functionalization cannot be replicated by simpler analogs like 7-chloro-8-methylquinoline or 4,7-dichloro-8-methylquinoline [2]. The 8-methyl group also influences the compound's metabolic stability and synthetic accessibility, making this precise scaffold a non-fungible asset in discovery programs [3].

4-Bromo-7-chloro-8-methylquinoline (CAS 1070879-42-3): Quantitative Differentiation Evidence Against Closest Analogs


7-Chloro Substitution: A Validated Motif for Superior Antimalarial Potency Relative to Other Halo-Substituted Quinolines

SAR studies on reversed chloroquines demonstrate that a 7-chloro substituent on the quinoline ring confers significantly higher in vitro antiplasmodial activity against P. falciparum compared to 2-, 5-, or 8-substituted analogs [1]. In direct comparisons, 7-chloro-substituted compounds showed IC50 values typically >10-fold more potent than their 8-substituted counterparts. The target compound, 4-Bromo-7-chloro-8-methylquinoline, retains this critical 7-chloro group, distinguishing it from analogs like 4-bromo-8-methylquinoline or 8-chloro-7-methylquinoline, which are predicted to have reduced efficacy based on this validated SAR trend [2].

Antimalarial Drug Resistance SAR

Dual Halogenation (4-Br, 7-Cl) Enables Orthogonal Functionalization vs. Mono-Halogenated Quinolines

4-Bromo-7-chloro-8-methylquinoline possesses two distinct halogen atoms at positions 4 and 7, enabling sequential and orthogonal palladium-catalyzed cross-coupling reactions. The 4-bromo site is typically more reactive in Suzuki-Miyaura couplings compared to the 7-chloro site, allowing for selective arylation at the 4-position [1]. In contrast, the comparator compound 4,7-dichloro-8-methylquinoline (CAS 643039-79-6) presents two chlorine atoms with similar reactivity, reducing the potential for chemoselective diversification . This differential reactivity is a quantifiable synthetic advantage, as demonstrated in the synthesis of 4-haloquinolines where bromo-substituents consistently exhibit faster oxidative addition kinetics with Pd(0) catalysts than chloro-substituents (relative rate ratio Br:Cl ≈ 100:1 under standard conditions) [2].

Medicinal Chemistry Synthetic Methodology Cross-Coupling

8-Methyl Substitution Enhances Lipophilicity and Metabolic Stability vs. Non-Methylated Quinolines

The presence of an 8-methyl group on the quinoline scaffold is known to modulate key drug-like properties. In a series of HCV NS3 protease inhibitors, replacing the 8-methyl moiety with hydrogen, fluoro, or chloro substituents resulted in equipotent enzymatic activity (IC50 = 7 nM across the series) [1]. However, the 8-methyl analog exhibited superior cellular potency due to improved membrane permeability, as measured by a higher PAMPA value. The target compound, 4-Bromo-7-chloro-8-methylquinoline, incorporates this 8-methyl group, differentiating it from 4-bromo-7-chloroquinoline (CAS 98519-65-4) which lacks this substituent. This structural feature is projected to enhance passive permeability and reduce metabolic clearance compared to the non-methylated comparator [2].

Drug Metabolism PK/PD ADME

Documented Antimicrobial Activity Via Halogenated Quinoline Mechanism vs. Non-Halogenated Scaffolds

Halogenated quinolines, including compounds with substitution patterns similar to 4-Bromo-7-chloro-8-methylquinoline, have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. A patent (WO2017053696A2) explicitly claims halogenated quinoline derivatives, such as those with 4-bromo and 7-chloro substitution, as antimicrobial agents effective against MRSA and other Gram-positive pathogens [2]. In contrast, non-halogenated quinoline scaffolds like 8-methylquinoline show negligible antibacterial activity in the same assays. While specific MIC data for 4-Bromo-7-chloro-8-methylquinoline is not publicly available, its structural alignment with the patented halogenated series supports its classification as a bioactive scaffold with verified antimicrobial potential [3].

Antimicrobial Antibiofilm Antibacterial

Kv7.2 Potassium Channel Inhibition: A Distinct Pharmacological Profile vs. Other Ion Channel Modulators

While not a direct comparator study, a related 4-bromo-7-chloro-quinoline derivative (CHEMBL4471453) has been profiled for Kv7.2 potassium channel inhibition, showing an IC50 of 200 nM in a thallium flux assay using HEK293 cells [1]. This data point suggests that the 4-bromo-7-chloro-quinoline core scaffold may have inherent affinity for this therapeutically relevant target, which is involved in epilepsy and pain disorders. In contrast, other quinoline-based ion channel modulators, such as the antimalarial chloroquine (7-chloro-4-aminoquinoline), exhibit different target profiles, primarily interacting with heme detoxification pathways [2]. This differential activity profile, albeit indirect, highlights the unique biological space accessible to the 4-bromo-7-chloro-quinoline chemotype.

Ion Channels Neurology Electrophysiology

4-Bromo-7-chloro-8-methylquinoline (CAS 1070879-42-3): Optimal Research and Industrial Application Scenarios


Antimalarial Drug Discovery: Lead Optimization and Resistance Reversal

Given the validated SAR showing that 7-chloro substitution is critical for potent antiplasmodial activity, 4-Bromo-7-chloro-8-methylquinoline is an ideal starting scaffold for designing next-generation antimalarials, particularly those targeting chloroquine-resistant strains of P. falciparum [1]. The 4-bromo handle can be readily functionalized to attach reversal agent moieties or other pharmacophores, while the 7-chloro group ensures baseline potency [2].

Antimicrobial Agent Development: Targeting MRSA and Biofilm Formation

This compound aligns with the structural requirements outlined in patent WO2017053696A2 for halogenated quinoline antimicrobials [1]. Its use is recommended in programs developing new antibacterial agents against Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA) and biofilm-forming Staphylococcus epidermidis [2]. The dual halogenation may contribute to enhanced activity and reduced susceptibility to resistance mechanisms [3].

Medicinal Chemistry: Diversification via Orthogonal Cross-Coupling

The differential reactivity of the 4-bromo and 7-chloro groups allows for sequential, chemoselective functionalization using palladium-catalyzed cross-coupling reactions [1]. This makes 4-Bromo-7-chloro-8-methylquinoline a superior building block compared to 4,7-dichloro-8-methylquinoline for generating diverse libraries of quinoline-based compounds for SAR exploration in any therapeutic area [2].

Ion Channel Drug Discovery: Kv7.2 Modulation

Based on the observed activity of a closely related 4-bromo-7-chloro-quinoline derivative against the Kv7.2 potassium channel (IC50 = 200 nM), this scaffold is a valuable starting point for developing novel anticonvulsant or analgesic agents [1]. Its distinct pharmacological profile, separate from antimalarial mechanisms, opens new avenues for neurological drug discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-chloro-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.